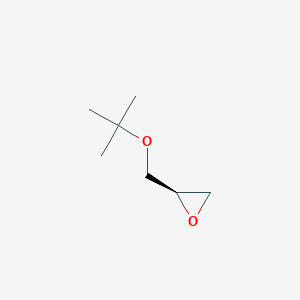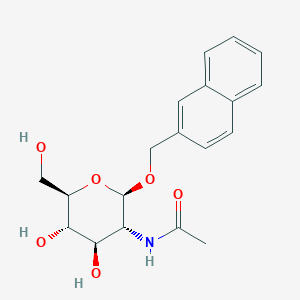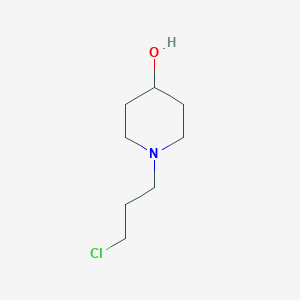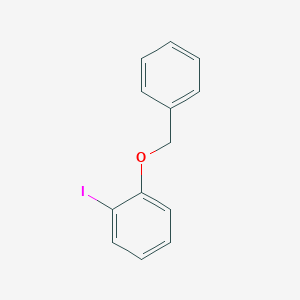
(-)-tert-Butyl glycidyl ether
概要
説明
Butyl glycidyl ether and Allyl glycidyl ether are used in laboratory chemicals . They are known to be unreactive towards most reagents which makes them excellent reaction solvents .
Synthesis Analysis
The synthesis of symmetric glyceryl diethers from epichlorohydrin and different alcohols has been reported. Several inexpensive alkaline hydroxides were tested and total conversions of epichlorohydrin achieved .
Chemical Reactions Analysis
Ethers are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .
Physical And Chemical Properties Analysis
Butyl glycidyl ether and Allyl glycidyl ether are colorless liquids with a pleasant odor. They are slightly less dense than water and insoluble in water .
科学的研究の応用
Application in Biomedical Engineering
Summary of the Application
(-)-tert-Butyl glycidyl ether is used in the synthesis of glycerol-based epoxy networks, which have great potential for surface functionalization, providing anti-microbial and protein repellant function .
Methods of Application
The synthesis of glycerol glycidyl ether (GGE) monomer often requires excessive epichlorohydrin (ECH). ECH derived organochloride containing byproducts from monomer production may be present in the eluent of the polymer networks prepared by cationic ring-opening polymerization .
Results or Outcomes
The cytotoxicity analysis revealed cell damages in contact with the polyGGE eluent. The occurrence of organochlorides was predicted based on the data from high-performance liquid chromatography/electrospray ionization mass spectrometry .
Application in Polymer Design
Summary of the Application
(-)-tert-Butyl glycidyl ether is used as a comonomer agent in the design of functional materials from poly(glycerol−succinate) (PGS) .
Methods of Application
The introduction of an epoxidized functional agent during the polyesterification between the glycerol and succinic acid is done. The butyl glycidyl ether (BGE) has been selected as comonomer agent .
Results or Outcomes
The resulting hyperbranched polymers (HBPs) obtained just after gelation exhibit a temperature of glass transition (Tg) of −3.9 °C for PGS and −16.1 °C for poly(glycerol−succinate-co-butyl glycidyl ether) (PGS-co-BGE) .
Application in Epoxy Formulations
Summary of the Application
(-)-tert-Butyl glycidyl ether is used as a reactive diluent in epoxy formulations to reduce viscosity and eliminate the need for solvents or other volatile organic compounds .
Methods of Application
The compound is added to the epoxy formulations to reduce the viscosity and improve the flowability of the epoxy resin .
Results or Outcomes
The use of (-)-tert-Butyl glycidyl ether as a reactive diluent results in epoxy formulations with reduced viscosity, making them easier to apply and handle .
Application in Textile Industry
Summary of the Application
(-)-tert-Butyl glycidyl ether can be used to modify textiles to improve their color fastness .
Methods of Application
If the surfaces of textiles contain reactive hydroxyl groups, they might be modified with an allyl functional glycidyl ether .
Results or Outcomes
The modification of textiles with (-)-tert-Butyl glycidyl ether improves their color fastness, as dyes that would ordinarily adsorb reversibly on the surface of the fiber might adsorb permanently .
Application in Pharmaceutical Industry
Summary of the Application
(-)-tert-Butyl glycidyl ether can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), including therapeutic agents known as β-blockers .
Methods of Application
The compound is used as an intermediate in the synthesis of APIs due to the high reactivity of the oxirane group .
Results or Outcomes
The use of (-)-tert-Butyl glycidyl ether as an intermediate in the synthesis of APIs can lead to the production of a variety of therapeutic agents .
Application in Battery Technology
Summary of the Application
(-)-tert-Butyl glycidyl ether can be used in the synthesis of polymeric electrolytes for the fabrication of lithium batteries .
Methods of Application
The compound is used as a terminal epoxy group in the development of adhesive surfaces by hydrosilylation process .
Results or Outcomes
The use of (-)-tert-Butyl glycidyl ether in the synthesis of polymeric electrolytes can improve the performance and efficiency of lithium batteries .
Application in Adhesive Formulations
Summary of the Application
(-)-tert-Butyl glycidyl ether can be used in adhesive formulations .
Methods of Application
The compound is used as a terminal epoxy group in the development of adhesive surfaces .
Results or Outcomes
The use of (-)-tert-Butyl glycidyl ether in adhesive formulations can improve the adhesion properties of the resulting product .
Application in Fiber Treatment
Summary of the Application
(-)-tert-Butyl glycidyl ether can be used as a fiber treatment agent .
Methods of Application
The compound is used to modify the surfaces of fibers to improve their properties .
Results or Outcomes
The treatment of fibers with (-)-tert-Butyl glycidyl ether can enhance their performance in various applications .
Application in Hydrogel Preparation
Summary of the Application
(-)-tert-Butyl glycidyl ether can be used for the preparation of hydrogels .
Methods of Application
The compound is used in the synthesis of hydrogels, which are highly absorbent polymers .
Results or Outcomes
The use of (-)-tert-Butyl glycidyl ether in the preparation of hydrogels can result in products with improved absorbency .
Application in Surface Modification
Summary of the Application
(-)-tert-Butyl glycidyl ether can be used in the modification of surfaces by covalent bonding .
Methods of Application
The compound is used as a chemical linker, providing two functional groups, the oxirane group and the allyl group, for the modification of surfaces .
Results or Outcomes
The use of (-)-tert-Butyl glycidyl ether in surface modification can result in surfaces with improved properties .
Safety And Hazards
将来の方向性
Research studies have been focused on the development of polymers with low and high dielectric constant. Polymers having high dielectric constant can be used for applications such as film capacitors, artificial muscle, while the ones with low dielectric constants are used in the field of capacitors and dielectric materials .
特性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJRUJUEMVAZLM-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-tert-Butyl glycidyl ether | |
CAS RN |
130232-98-3 | |
| Record name | tert-Butyl glycidyl ether, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130232983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-(tert-Butoxymethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL GLYCIDYL ETHER, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O65YZ0RP4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)






![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)
![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)



